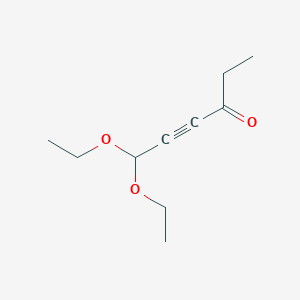

6,6-Diethoxy-hex-4-yn-3-one

Description

Structural Classification and Nomenclature of 6,6-Diethoxy-hex-4-yn-3-one within Enynone Chemistry

From a structural standpoint, this compound is classified as a cross-conjugated enynone. This classification arises from the arrangement of a carbon-carbon triple bond (alkyne) and a carbonyl group (ketone) that are conjugated, but not in a linear fashion. Specifically, the alkyne (at C4-C5) and the ketone (at C3) form the core enynone moiety. The IUPAC name, this compound, precisely describes this structure:

hex- : Indicates a six-carbon main chain.

-4-yn- : Specifies a carbon-carbon triple bond between carbon 4 and 5.

-3-one : Denotes a ketone functional group at carbon 3.

6,6-Diethoxy- : Describes two ethoxy (-OCH₂CH₃) groups attached to carbon 6.

The presence of the two ethoxy groups on the same carbon (C6) defines an acetal (B89532) functional group. In this case, it is specifically a diethyl acetal. Therefore, the compound is bifunctional, containing both an enynone system and an acetal. Enynones are broadly categorized as either donor- or acceptor-substituted, based on the electronic properties of the substituent on the alkyne. rsc.org In this molecule, the substituent at the alkyne terminus is an acetal-bearing alkyl chain, which influences the reactivity of the enynone system.

Table 1: Key Structural Features of this compound

| Feature | Classification | Position in Chain |

| Ketone | Carbonyl Group | C3 |

| Alkyne | Carbon-Carbon Triple Bond | C4-C5 |

| Enynone System | Cross-Conjugated System | C3-C4-C5 |

| Acetal | Diethyl Acetal | C6 |

Academic Significance of Diethoxy-Substituted Alkyne Systems in Organic Synthesis

The academic significance of molecules like this compound stems from the strategic interplay of its functional groups. The diethoxy moiety serves as an acetal, which is a widely used protecting group for aldehydes and ketones in multistep organic synthesis. wikipedia.org

The Role of the Acetal Protecting Group: Protecting groups are essential when a molecule contains multiple reactive sites and a reaction is desired at only one of them. organic-chemistry.org Aldehydes and ketones are highly reactive towards nucleophiles and reducing agents. libretexts.org If, for instance, a synthetic plan required a nucleophilic attack at the ketone of the enynone (C3), a pre-existing carbonyl at C6 would also react. By converting the C6 carbonyl into a diethoxy acetal, its reactivity is temporarily masked. chemistrysteps.com

Acetals exhibit notable stability in neutral to strongly basic or nucleophilic conditions, making them ideal for use with reagents like organometallics (e.g., Grignard reagents) or metal hydrides (e.g., lithium aluminum hydride). wikipedia.orglibretexts.org The protection step typically involves reacting the parent carbonyl compound with an excess of ethanol (B145695) under acidic catalysis. tcichemicals.com The acetal can be readily removed (deprotected) later in the synthetic sequence by hydrolysis with aqueous acid to regenerate the original carbonyl group. wikipedia.org

Table 2: Acetal as a Carbonyl Protecting Group

| Condition | Reactivity of Acetal | Common Reagents |

| Basic/Nucleophilic | Stable / Unreactive | Grignard Reagents, Organolithiums, LiAlH₄, NaBH₄ |

| Acidic (Aqueous) | Unstable / Hydrolyzes | H₃O⁺, aq. HCl, aq. H₂SO₄ |

The Alkyne System: Alkynes are exceptionally versatile functional groups in organic synthesis. nih.gov The alkyne within the enynone framework of this compound is considered an "activated alkyne" due to its conjugation with the electron-withdrawing carbonyl group. acs.org This activation makes the alkyne susceptible to a variety of transformations, including:

Nucleophilic Conjugate Addition: Nucleophiles can add to the alkyne, a reaction often employed to create highly functionalized alkenes. acs.org

Cyclization Reactions: Enynones are excellent substrates for transition-metal-catalyzed cyclizations (e.g., using gold, rhodium, or palladium catalysts) to form complex carbocyclic and heterocyclic rings. rsc.orgnih.govacs.org

Pericyclic Reactions: They can participate in reactions like the Pauson-Khand reaction or Diels-Alder reactions to construct bicyclic systems.

The presence of the diethoxy acetal allows chemists to perform such reactions on the enynone moiety without interference from a second carbonyl group, highlighting the synthetic utility of this substitution pattern.

Overview of this compound's Role as a Synthetic Intermediate

This compound is a prime example of a synthetic intermediate or a "building block." Its value lies in its capacity to be elaborated into more complex molecular structures through sequential and selective reactions at its different functional centers.

As a building block, it provides a six-carbon framework with latent and active functionalities. A typical synthetic strategy might involve:

Transformation of the Enynone: The enynone portion can be used to construct a core ring system. For example, reaction with a dinucleophile could lead to the formation of a heterocycle. Enynones are known precursors for synthesizing pyridines, pyrans, and furans. scribd.commdpi.commathnet.ru

Deprotection of the Acetal: Following the initial transformation, the acetal at C6 can be hydrolyzed with aqueous acid to unveil a second ketone or aldehyde functional group.

Further Functionalization: This newly revealed carbonyl group can then undergo further reactions, such as aldol (B89426) condensations, Wittig reactions, or reductions, to build additional complexity onto the molecular scaffold.

This stepwise approach, enabled by the protective nature of the acetal, allows for the controlled and predictable synthesis of densely functionalized molecules that would be difficult to assemble otherwise. Conjugated enynones are recognized as valuable intermediates in the total synthesis of natural products and other biologically relevant molecules. scribd.commdpi.com The structure of this compound is well-suited for such applications, offering a reliable platform for convergent synthetic strategies.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H16O3 |

|---|---|

Molecular Weight |

184.23 g/mol |

IUPAC Name |

6,6-diethoxyhex-4-yn-3-one |

InChI |

InChI=1S/C10H16O3/c1-4-9(11)7-8-10(12-5-2)13-6-3/h10H,4-6H2,1-3H3 |

InChI Key |

VMBBWDSWLMNZHY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C#CC(OCC)OCC |

Origin of Product |

United States |

Synthetic Methodologies for 6,6 Diethoxy Hex 4 Yn 3 One and Analogous Structures

Propargylic Alcohol Synthesis Routes for Diethoxy-Substituted Alkynes

The synthesis of propargylic alcohols is a foundational step in constructing the carbon skeleton required for 6,6-Diethoxy-hex-4-yn-3-one. These alcohols serve as direct precursors to the target ketone via oxidation.

Utilization of 3,3-Diethoxypropyne as a Primary Precursor in Alkyne Construction

3,3-Diethoxypropyne is a critical starting material, providing the diethoxy-substituted terminus of the target molecule. This reagent contains a terminal alkyne, which is readily deprotonated to form a nucleophilic acetylide. This acetylide can then be used to attack an appropriate electrophile, such as an aldehyde (e.g., propanal), to construct the six-carbon backbone of the desired propargylic alcohol, 6,6-diethoxy-hex-4-yn-3-ol. This approach ensures the direct incorporation of the diethoxy acetal (B89532) group, which is stable under the typically basic conditions of acetylide chemistry.

Organometallic Reagent Additions in the Formation of Diethoxy-Hexynols

The formation of the crucial carbon-carbon bond to create the propargylic alcohol intermediate, 6,6-diethoxy-hex-4-yn-3-ol, is effectively achieved through the use of organometallic reagents. libretexts.org The general strategy involves the reaction of a nucleophilic organometallic species with a carbonyl compound.

Two primary pathways are viable:

Alkynylide Addition: The terminal alkyne of 3,3-diethoxypropyne can be converted into a potent nucleophile, such as a lithium or magnesium (Grignard) acetylide. libretexts.org This is accomplished by treating the alkyne with a strong base like n-butyllithium or a Grignard reagent like ethylmagnesium bromide. The resulting organometallic compound readily attacks the electrophilic carbon of an aldehyde's carbonyl group (e.g., propanal) to yield the secondary propargylic alcohol after an aqueous workup.

Propargyl Dianion Addition: A more advanced method involves the generation of a propargyl dianion equivalent, which can react with carbonyl compounds to produce homopropargyl alcohols regioselectively. researchgate.net This approach can offer high yields and avoid mixtures of allenic and propargylic alcohol products that can sometimes arise from monoanionic reagents. researchgate.net

These reactions must be conducted under anhydrous conditions, typically in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), as organometallic reagents react readily with protic solvents such as water. libretexts.org

Cross-Coupling Strategies in the Synthesis of Cross-Conjugated Enynones

Cross-conjugated enynones are a class of compounds that includes the target molecule. Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for their synthesis, offering mild conditions and broad functional group tolerance. mdpi.comwikipedia.org

Palladium-Catalyzed Sonogashira Coupling for the Generation of Enynone Frameworks

The Sonogashira cross-coupling reaction is a cornerstone method for forming C(sp²)–C(sp) bonds, which are central to the structure of arylalkynes and conjugated enynes. libretexts.orgmdpi.com The reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It is typically catalyzed by a palladium(0) complex and a copper(I) salt (e.g., CuI) as a co-catalyst, in the presence of an amine base like triethylamine. libretexts.org The mild reaction conditions make it highly valuable in the synthesis of complex molecules. wikipedia.org While the classic Sonogashira reaction is highly effective, modern variations have been developed that are copper-free, which can be advantageous in preventing the homocoupling of alkynes and simplifying purification. libretexts.org

The catalytic cycle generally involves two interconnected processes: a palladium cycle and a copper cycle. The palladium catalyst facilitates the oxidative addition of the vinyl or aryl halide, while the copper co-catalyst reacts with the terminal alkyne to form a more reactive copper(I) acetylide intermediate.

Adaptations of Sonogashira Coupling for Diethoxy-Functionalized Alkynes

To synthesize a structure like this compound, the Sonogashira coupling can be adapted to couple a diethoxy-functionalized alkyne with a suitable vinyl halide or an equivalent acyl electrophile. The reaction's tolerance for various functional groups is a key advantage, allowing for the presence of the acetal group on the alkyne partner.

Recent advancements have demonstrated the use of α,β-unsaturated triazine esters as acyl electrophiles in a phosphine-ligand-free Sonogashira coupling to produce cross-conjugated enynones. mdpi.com This method highlights the versatility of the coupling reaction, extending beyond traditional aryl/vinyl halides to other activated carboxylic acid derivatives. mdpi.com The choice of catalyst, solvent, and base is crucial for optimizing the reaction yield and selectivity.

| Palladium Catalyst | Co-catalyst | Base | Solvent | Typical Substrates | Reference |

|---|---|---|---|---|---|

| PdCl₂(PPh₃)₂ | CuI | Triethylamine (TEA) | THF or DMF | Aryl/Vinyl Halides + Terminal Alkynes | libretexts.org |

| NHC-Pd(II)-Allyl Precatalyst | None | None | MeCN | α,β-Unsaturated Triazine Esters + Terminal Alkynes | mdpi.com |

| Pd(OAc)₂ | None | Cesium Carbonate | (Not Specified) | Aryl Chlorides + Terminal Alkynes | libretexts.org |

| Dipyridylpalladium Complex | None | Pyrrolidine | Water (refluxing) | Aryl Iodides/Bromides + Terminal Alkynes | wikipedia.org |

Derivatization and Functionalization Pathways for Hexynone Synthesis

Once a suitable precursor containing the core carbon skeleton is synthesized, subsequent derivatization or functionalization is necessary to arrive at the final hexynone structure.

A primary route involves the oxidation of the secondary propargylic alcohol (6,6-diethoxy-hex-4-yn-3-ol) synthesized in the initial steps. A variety of oxidizing agents can be employed for this transformation, with the choice depending on the presence of other sensitive functional groups in the molecule. Reagents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions are commonly used for the selective oxidation of secondary alcohols to ketones without affecting the alkyne or acetal moieties.

Alternatively, more complex strategies can be employed, particularly in the synthesis of chiral or densely functionalized hexynones. For instance, research on the synthesis of chiral hexynones has utilized a Weinreb pentynamide as a versatile intermediate. rsc.org This intermediate can be treated with various organometallic reagents, such as organolithium or organotin compounds, to introduce different functional groups at a late stage, thereby creating a family of substituted hexynones. rsc.org Such methods provide a high degree of flexibility and control, allowing for the synthesis of diverse hexynone analogues. rsc.org

Synthetic Approaches Involving Chiral Weinreb Pentynamides as Key Intermediates

The use of chiral Weinreb pentynamides represents a robust strategy for the synthesis of chiral hexynones, which are direct analogs of this compound. The Weinreb amide, an N-methoxy-N-methyl amide, is a particularly useful functional group in organic synthesis because it readily reacts with organometallic reagents to form a stable tetrahedral intermediate, which upon acidic workup yields a ketone without the common side reaction of over-addition to form a tertiary alcohol. wikipedia.org

A key advantage of this methodology is the ability to introduce chirality early in the synthetic sequence and carry it through to the final product. For instance, a chiral pentynoic acid can be converted into its corresponding chiral Weinreb pentynamide. rsc.org This intermediate then serves as a versatile scaffold for the addition of various carbon nucleophiles to construct the hexynone backbone.

In a relevant example, the synthesis of (3R,4R)-1,1-dimethoxy-3-ethyl-4-methylhex-5-yn-2-one, an analog of the target compound, was achieved through the derivatization of a chiral Weinreb pentynamide. rsc.org This highlights the feasibility of employing Weinreb amide chemistry to introduce the diethoxy functionality present in this compound. The general approach involves the reaction of a suitable chiral Weinreb pentynamide with an organometallic reagent that delivers the desired side chain.

The synthesis of a family of 1-substituted chiral hexynones has been successfully demonstrated using this approach, with the chiral Weinreb pentynamide serving as a central building block. rsc.org The reaction of the Weinreb amide with organolithium or Grignard reagents provides a reliable method for the formation of the ketone functional group. orientjchem.orgresearchgate.netorientjchem.org

| Weinreb Pentynamide Precursor | Organometallic Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| (2R,3R)-3-ethyl-2-methyl-N-methoxy-N-methylpent-4-ynamide | (MeOCH2)Li | (4R,5R)-5-ethyl-1-methoxy-4-methylhex-1-yn-3-one | Data not specified | rsc.org |

| Chiral Weinreb pentynamide | 2-lithio-1,3-dithiane | Corresponding dithianyl-alcohol | Data not specified | rsc.org |

Controlled Oxidation Reactions in the Formation of Hexynone Systems

The formation of the ketone functionality in hexynone systems can also be achieved through the controlled oxidation of a secondary alcohol precursor. unizin.org In the context of synthesizing this compound, this would involve the oxidation of 6,6-diethoxy-hex-4-yn-3-ol. The challenge in this step lies in selectively oxidizing the secondary alcohol without affecting the alkyne or the acetal functional groups.

A variety of reagents and conditions are available for the oxidation of secondary alcohols to ketones. masterorganicchemistry.comyoutube.com These can be broadly categorized into "strong" and "weak" oxidizing agents. masterorganicchemistry.com For a molecule with multiple functional groups like 6,6-diethoxy-hex-4-yn-3-ol, a mild and selective oxidizing agent is crucial to avoid unwanted side reactions such as cleavage of the carbon-carbon triple bond or oxidation of other parts of the molecule. masterorganicchemistry.com

Commonly used mild oxidizing agents that are effective for the conversion of secondary alcohols to ketones include pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), Dess-Martin periodinane (DMP), and Swern oxidation conditions. masterorganicchemistry.com These reagents are known for their high selectivity and compatibility with a wide range of functional groups. For instance, the Dess-Martin periodinane has been successfully used in the synthesis of chiral hex-5-yn-2-ones from their corresponding secondary alcohol precursors. rsc.org

| Substrate | Oxidizing Agent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Chiral pentynol | Dess-Martin periodinane (DMP) | Chiral pentynal | Data not specified | rsc.org |

| Secondary alcohol | Potassium dichromate | Ketone | General Method | youtube.com |

Chemo- and Regioselective Synthesis Considerations for this compound Architectures

The synthesis of a molecule with multiple reactive sites like this compound necessitates careful consideration of chemo- and regioselectivity at various stages. Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups, while regioselectivity concerns the preference for reaction at one of two or more possible sites within a functional group.

In the context of building the this compound architecture, chemo- and regioselectivity are particularly important during the formation of the carbon skeleton and the introduction of the ketone functionality. For example, if a Grignard reagent is used to introduce a portion of the carbon chain, the reaction must be directed to the desired electrophilic site without interacting with other functional groups present in the molecule. The use of protecting groups is a common strategy to ensure such selectivity.

Furthermore, in reactions involving the alkyne moiety, such as additions or functionalization, regioselectivity becomes a critical factor. For instance, in a hydration reaction of the alkyne to form the ketone, the addition of the oxygen atom must be directed to the C3 position to yield the desired 3-one and not the C4-ketone. The substitution pattern of the alkyne can influence this regioselectivity.

Catalyst-controlled carbocyclization of 2-alkynyl aryl ketones demonstrates how the choice of catalyst can dictate the regiochemical outcome, leading to either 5-exo-dig or 6-endo-dig cyclizations. nih.gov While this is an intramolecular example, it illustrates the power of catalysts in controlling selectivity in reactions involving alkynyl ketones.

When considering the synthesis of this compound, a retrosynthetic analysis would involve disconnecting the molecule in a way that allows for the strategic and selective formation of key bonds. For instance, a disconnection at the C3-C4 bond might suggest a coupling of an ethyl group to a 4,4-diethoxybut-2-ynoyl derivative, a reaction that would require high chemoselectivity.

Strategic Applications of 6,6 Diethoxy Hex 4 Yn 3 One in Advanced Organic Synthesis

Precursors in the Total Synthesis of Chiral Hydroporphyrins and Related Tetrapyrrole Macrocycles

While direct literature specifically detailing the use of 6,6-Diethoxy-hex-4-yn-3-one in the total synthesis of chiral hydroporphyrins is limited, its structural features strongly suggest its utility as a precursor, drawing parallels from the synthesis of closely related compounds. The total synthesis of photosynthetic tetrapyrrole macrocycles, such as bacteriochlorophyll (B101401) a, often relies on the early installation of key stereochemical features in precursors. researchgate.netrsc.org Chiral hexynones are valuable in this regard, serving as key building blocks for dihydrodipyrrins that contain the necessary chiral pyrroline (B1223166) units. researchgate.netrsc.org

A notable example is the use of (3R,4R)-1,1-dimethoxy-3-ethyl-4-methylhex-5-yn-2-one, a structural analog of this compound, as a precursor to the 'B' and 'D' rings of bacteriochlorophyll a. researchgate.netrsc.org In this context, the acetal (B89532) (dimethoxy or diethoxy) acts as a protected aldehyde, which is crucial for subsequent steps in the macrocycle's construction. The alkyne functionality, along with the ketone, is instrumental in forming the pyrroline ring, a core component of the hydroporphyrin structure. The strategic advantage of using such precursors lies in the ability to leverage established asymmetric methodologies to set the stereocenters at an early stage, which are then carried through the synthetic sequence with high fidelity. rsc.org

The general retrosynthetic approach for bacteriochlorophyll a involves the condensation of two distinct dihydrodipyrrin halves (an AD-half and a BC-half). rsc.org These halves are constructed from chiral precursors that form the individual pyrroline rings. The acetal group on one precursor and a different one-carbon functional group (like a formyl group) on the other allow for selective coupling to form the final macrocycle. rsc.org Given its analogous structure, this compound is well-suited to serve a similar role in the synthesis of such complex natural products and their analogs.

Table 1: Structural Comparison of Hexynone Precursors

| Compound | Key Functional Groups | Application in Synthesis |

| This compound | Diethyl acetal, Ketone, Alkyne | Potential precursor for chiral pyrroline units in hydroporphyrins. |

| (3R,4R)-1,1-dimethoxy-3-ethyl-4-methylhex-5-yn-2-one | Dimethyl acetal, Ketone, Alkyne | Established precursor for the B and D rings of bacteriochlorophyll a. researchgate.netrsc.org |

Building Blocks for the Construction of Diverse Heterocyclic Systems with Specific Functionalizations

The conjugated ynone functionality within this compound makes it a versatile building block for a variety of heterocyclic systems. Ynones are known to participate in numerous cycloaddition reactions and conjugate additions, leading to the formation of diverse heterocyclic scaffolds. The presence of the acetal group offers a latent aldehyde functionality that can be revealed under acidic conditions for further transformations, thereby increasing the molecular complexity and introducing specific functionalizations.

The reactivity of the ynone system allows for:

[3+2] Cycloadditions: Reactions with 1,3-dipoles such as azides, nitrones, and nitrile oxides can yield five-membered heterocycles like triazoles, isoxazoles, and pyrazoles.

[4+2] Cycloadditions (Diels-Alder reactions): The alkyne can act as a dienophile, reacting with dienes to form six-membered rings.

Conjugate Additions: A wide range of nucleophiles (containing nitrogen, oxygen, sulfur, etc.) can add to the triple bond, leading to functionalized intermediates that can subsequently cyclize to form various heterocycles.

The acetal at the 6-position serves as a stable protecting group during these transformations, which are often carried out under neutral or basic conditions. Subsequent deprotection of the acetal to an aldehyde would provide a handle for further modifications, such as the introduction of new ring systems or functional groups.

Contribution to Natural Product Synthesis and Analog Development

The utility of this compound in natural product synthesis extends from its role as a precursor for complex macrocycles like hydroporphyrins. The ability to introduce stereocenters early and with high control is a cornerstone of modern total synthesis. By employing a chiral version of this compound, synthetic chemists can construct key fragments of natural products with the desired stereochemistry.

Furthermore, the development of analogs of natural products is a critical aspect of medicinal chemistry and drug discovery. The modular nature of syntheses employing building blocks like this compound allows for the creation of a library of analogs. By modifying the substituents on the hexynone backbone or by altering the reaction partners in subsequent steps, a diverse range of natural product analogs can be accessed. This approach is instrumental in structure-activity relationship (SAR) studies, where the goal is to optimize the biological activity of a lead compound.

Utility in Target-Oriented Synthesis of Advanced Chemical Intermediates for Complex Molecular Architectures

In the realm of target-oriented synthesis, the goal is the efficient and strategic construction of a specific complex molecule. This compound serves as a valuable intermediate in this context due to its bifunctional nature, which allows for selective and sequential reactions.

The acetal group provides robust protection for an aldehyde functionality, which is stable to a wide range of reagents, including organometallics and reducing agents, that would typically react with an unprotected carbonyl. This allows for transformations to be carried out selectively at the ynone portion of the molecule. For instance, the ketone could be reduced or the alkyne could be elaborated without affecting the protected aldehyde.

Once the desired modifications have been made to the ynone system, the acetal can be readily deprotected under acidic conditions to reveal the aldehyde. This newly liberated functional group can then participate in a host of subsequent reactions, such as Wittig reactions, aldol (B89426) condensations, or reductive aminations, to further build the carbon skeleton of the target molecule. This strategic protection and deprotection sequence is a powerful tool in the synthesis of advanced chemical intermediates that are themselves precursors to even more complex molecular architectures.

Spectroscopic and Structural Characterization Methodologies in Academic Research of 6,6 Diethoxy Hex 4 Yn 3 One

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular backbone and the position of functional groups.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the chemical environment of each nucleus. The chemical shift (δ) indicates the electronic environment of the atom, the integration of ¹H signals reveals the relative number of protons, and coupling constants (J) provide information about adjacent nuclei.

For 6,6-Diethoxy-hex-4-yn-3-one, the ¹H NMR spectrum is expected to show distinct signals for the ethyl protons of the two ethoxy groups, the methine proton of the acetal (B89532), and the methyl group adjacent to the alkyne. The ¹³C NMR spectrum will display signals for the carbonyl carbon, the two acetylenic carbons, the acetal carbon, and the carbons of the ethoxy and methyl groups. libretexts.orgdocbrown.info The carbonyl carbon of ketones typically appears in the downfield region of the ¹³C NMR spectrum, often between 190 and 215 ppm. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted values based on standard chemical shift ranges for functional groups)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃-C≡ | ~2.0 | Singlet | 3H |

| -O-CH₂-CH₃ | ~3.5 - 3.7 | Quartet | 4H |

| -O-CH₂-CH₃ | ~1.2 | Triplet | 6H |

| >CH-O | ~5.4 | Singlet | 1H |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted values based on standard chemical shift ranges for functional groups)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C =O | ~185 - 195 |

| -C ≡C- | ~80 - 95 |

| -C≡C - | ~85 - 100 |

| >C H-O | ~90 - 100 |

| -O-C H₂-CH₃ | ~60 - 65 |

| -O-CH₂-C H₃ | ~15 |

| C H₃-C≡ | ~4 - 8 |

While 1D NMR suggests a structure, 2D NMR experiments are essential to confirm the precise connectivity of atoms.

COSY (Correlation Spectroscopy) reveals proton-proton couplings, which would show a correlation between the -CH₂- and -CH₃ protons of the ethoxy groups.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons. This would definitively link the proton signals of the ethoxy groups and the acetal methine to their respective carbon signals.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with high precision, which allows for the unambiguous determination of its molecular formula. The molecular formula for this compound is C₁₀H₁₆O₃.

The theoretical exact mass can be calculated using the masses of the most abundant isotopes:

C: 12.00000

H: 1.00783

O: 15.99491

Theoretical Mass = (10 * 12.00000) + (16 * 1.00783) + (3 * 15.99491) = 184.10994 Da.

In an analysis of chemical compounds from Penicillium citrinum XT6 extract using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), a compound with the molecular formula C₁₀H₁₆O₃ was identified with a measured mass of 184.11001. ijpsm.com This experimental value is extremely close to the theoretical mass, providing strong evidence for the molecular formula of this compound.

Table 3: HRMS Data for C₁₀H₁₆O₃

| Parameter | Value |

| Molecular Formula | C₁₀H₁₆O₃ |

| Theoretical Exact Mass | 184.10994 Da |

| Experimental Exact Mass | 184.11001 Da ijpsm.com |

| Mass Difference | 0.00007 Da (0.4 ppm) |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Specific functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent tool for identifying their presence.

For this compound, the key functional groups are the ketone, the internal alkyne, and the acetal (C-O bonds).

C=O Stretch: The carbonyl (C=O) group of a ketone typically shows a strong absorption band. For saturated aliphatic ketones, this band appears around 1715 cm⁻¹. libretexts.orgorgchemboulder.com Conjugation with a carbon-carbon triple bond, as in an α,β-acetylenic ketone, shifts this absorption to a lower wavenumber, generally in the range of 1685-1666 cm⁻¹. libretexts.orgorgchemboulder.com

C≡C Stretch: The carbon-carbon triple bond (alkyne) stretch is expected in the region of 2100-2260 cm⁻¹. For an internal alkyne, this absorption can be weak or absent if the molecule is highly symmetrical, but the electronic asymmetry introduced by the adjacent carbonyl group in this compound should result in an observable peak.

C-O Stretch: The C-O single bond stretches of the diethoxy acetal group are expected to produce strong bands in the fingerprint region, typically between 1000-1250 cm⁻¹.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

| Conjugated Ketone | C=O | ~1670 - 1690 | Strong |

| Internal Alkyne | C≡C | ~2190 - 2260 | Weak to Medium |

| Acetal/Ether | C-O | ~1000 - 1250 | Strong |

| Alkyl | C-H | ~2850 - 3000 | Medium |

X-ray Crystallography for Definitive Solid-State Structure Determination (General Academic Practice)

X-ray crystallography is a powerful analytical technique that provides the precise three-dimensional coordinates of atoms within a crystalline solid. It is considered the gold standard for unambiguous structure determination, as it reveals exact bond lengths, bond angles, and stereochemical relationships. nih.govorganic-chemistry.org

For this compound, if a single crystal of sufficient quality could be grown, X-ray diffraction analysis would provide definitive confirmation of its atomic connectivity and conformation in the solid state. This technique would validate the structural insights gained from NMR and other spectroscopic methods. While a published crystal structure for this specific compound is not currently available, the methodology is a standard and essential practice in academic research for the definitive characterization of novel organic compounds. nih.gov

Perspectives and Future Research Directions for 6,6 Diethoxy Hex 4 Yn 3 One

Development of More Sustainable and Efficient Synthetic Routes

The advancement of organic synthesis is intrinsically linked to the development of environmentally benign and economically viable synthetic methodologies. For 6,6-diethoxy-hex-4-yn-3-one, future research will likely focus on moving beyond traditional synthetic methods, which may involve harsh reaction conditions or the generation of significant waste.

Key areas for development include:

Catalytic Approaches: A primary objective will be the development of catalytic systems that minimize waste and improve atom economy. This includes the use of transition-metal catalysts, such as palladium and copper, which are known to be effective in the synthesis of ynones. researchgate.net Future work could explore the use of more abundant and less toxic metals as catalysts.

Green Solvents and Reagents: The use of greener solvents, such as water, ionic liquids, or supercritical fluids, will be a significant area of investigation to reduce the environmental impact of the synthesis. Additionally, the replacement of hazardous reagents with more benign alternatives is a crucial aspect of sustainable synthesis.

Flow Chemistry: The implementation of continuous flow technologies for the synthesis of this compound could offer several advantages, including improved safety, scalability, and efficiency. Flow reactors can enable precise control over reaction parameters, leading to higher yields and purities.

| Synthetic Strategy | Potential Advantages |

| Transition-Metal Catalysis | High efficiency, selectivity, and functional group tolerance. |

| Green Solvents | Reduced environmental impact and improved safety. |

| Flow Chemistry | Enhanced control, scalability, and safety. |

Exploration of Novel Reactivity Modes and Synthetic Transformations

The ynone functional group is known for its rich and diverse reactivity, participating in a wide array of chemical transformations. rsc.org For this compound, the presence of the diethyl acetal (B89532) adds another layer of synthetic potential.

Future research is expected to explore:

Cycloaddition Reactions: Ynones are excellent substrates for various cycloaddition reactions, including Diels-Alder and 1,3-dipolar cycloadditions, which are powerful tools for the construction of complex cyclic systems. acs.org Investigating the participation of this compound in these reactions could lead to the synthesis of novel heterocyclic compounds.

Michael Additions: The electrophilic nature of the triple bond in ynones makes them susceptible to Michael additions by a variety of nucleophiles. rsc.org Exploring the addition of different nucleophiles to this compound can provide access to a wide range of functionalized products.

Tandem Reactions: The bifunctional nature of this compound makes it an ideal candidate for the development of tandem or cascade reactions. For instance, a reaction could be initiated at the ynone moiety, followed by a subsequent transformation involving the deprotection and reaction of the aldehyde.

Expansion of Applications in the Synthesis of Biologically Relevant Molecules (as synthetic intermediates)

Ynones are valuable intermediates in the synthesis of natural products and other biologically active molecules. rsc.org The structural features of this compound make it a promising precursor for the synthesis of various important molecular scaffolds.

Future applications in this area may include:

Synthesis of Heterocycles: The ynone functionality is a versatile starting point for the synthesis of a wide range of heterocyclic compounds, such as pyrazoles, isoxazoles, and pyridines, which are common motifs in pharmaceuticals.

Natural Product Synthesis: The combination of the ynone and protected aldehyde in this compound can be strategically utilized in the total synthesis of complex natural products.

Medicinal Chemistry: This compound can serve as a versatile scaffold for the development of new drug candidates through the systematic modification of its functional groups.

Interdisciplinary Research: Integration with Material Science for Functional Molecule Design (focused on synthetic aspects)

The unique electronic and structural properties of acetylenic compounds have led to their increasing use in material science. The synthesis of novel functional molecules derived from this compound could open up new avenues in this interdisciplinary field.

Potential research directions include:

Synthesis of Conjugated Systems: The triple bond of the ynone can be incorporated into larger conjugated systems, which are of interest for their electronic and optical properties. This could lead to the development of new organic materials for applications in electronics and photonics.

Polymer Chemistry: this compound could serve as a monomer for the synthesis of novel polymers with unique properties. The functional groups of the monomer could be further modified to tune the properties of the resulting polymer.

Advanced Mechanistic Studies using Combined Experimental and Computational Approaches

A thorough understanding of the reaction mechanisms is crucial for the rational design of new synthetic methods and the optimization of existing ones. For the reactions involving this compound, a combination of experimental and computational techniques will be invaluable.

Future mechanistic studies will likely involve:

Kinetic Studies: Detailed kinetic analysis of the reactions of this compound can help to elucidate the rate-determining steps and the influence of various reaction parameters.

Computational Modeling: Density functional theory (DFT) and other computational methods can be used to model the reaction pathways, calculate the energies of transition states and intermediates, and provide a deeper understanding of the factors that control the reactivity and selectivity of the reactions. mdpi.com

Q & A

Q. What statistical methods are appropriate for analyzing kinetic data from catalytic hydrogenation of the alkyne moiety?

- Methodological Answer : Use nonlinear regression to fit time-dependent concentration data to pseudo-first-order kinetics. Apply ANOVA to compare catalytic systems (e.g., Lindlar vs. poisoned Raney Ni). For small sample sizes, employ bootstrapping to estimate confidence intervals. Triangulate results with Arrhenius plots to validate activation energies .

Q. How can researchers design experiments to elucidate the compound’s mechanism in [3+2] cycloaddition reactions?

- Methodological Answer : Use isotopic labeling (- or -tags) at the ethoxy or ketone positions to track bond reorganization. Perform in-situ IR monitoring to detect transient intermediates. Validate mechanisms via Hammett plots correlating substituent effects with reaction rates. Include negative controls (e.g., radical scavengers) to rule out chain pathways .

Q. What computational approaches best predict the compound’s reactivity in multi-step syntheses?

- Methodological Answer : Combine molecular docking (AutoDock Vina) to assess steric effects with DFT (Gaussian 16) for frontier orbital analysis (HOMO-LUMO gaps). Validate predictions using experimental Hammett σ values and Marcus theory for electron transfer steps. Cross-check with cheminformatics tools (RDKit) to map reactive hotspots .

Data Analysis & Reporting Standards

Q. How should researchers address outliers in thermal stability (DSC/TGA) datasets?

- Methodological Answer : Apply Grubbs’ test to identify statistically significant outliers. Replicate anomalous trials under controlled humidity/temperature. Use multivariate regression to correlate decomposition onset with moisture content or impurity levels. Report uncertainties using expanded error bars (±2σ) .

Q. What frameworks ensure rigor in reporting synthetic yields and enantiomeric excess (ee)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.